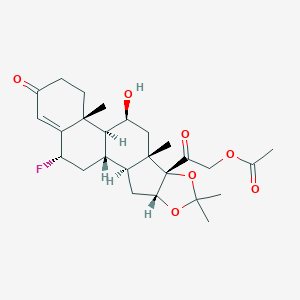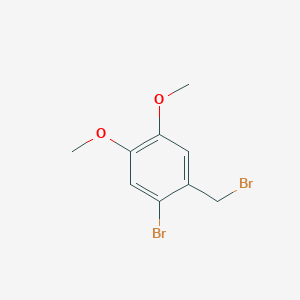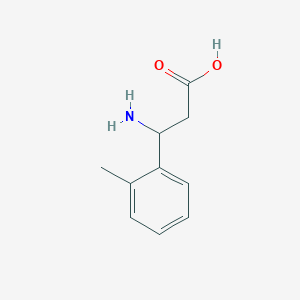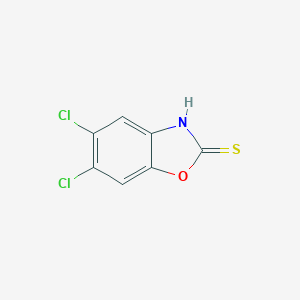
Pinostilbenoside
Descripción general
Descripción
Pinostilbenoside is a naturally occurring compound found in a variety of plants, including the Pinus species. It has been studied for its potential medicinal and therapeutic applications, as well as its potential as an antioxidant and anti-inflammatory agent. This compound has been found to display a variety of biological activities, including anti-cancer, anti-inflammatory, anti-oxidative, and anti-bacterial activities. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Cancer Research : Pinostilbene hydrate (PSH) is studied for its potential in suppressing human oral cancer cell metastasis by downregulating the p38/ERK1/2 pathway and inhibiting MMP-2 enzymatic activity (Hsieh et al., 2018). Additionally, pinostilbene (PIN), a major metabolite of pterostilbene, has shown significant inhibitory effects on the growth of human colon cancer cells (Sun et al., 2016).
Neuroprotection : Research indicates potent neuroprotective effects of pinostilbene against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells (Chao et al., 2010).
Drug Discovery : Pinostilbenoside, as part of the drug discovery process, involves molecular biology, genomic sciences, and biotechnology (Drews, 2000).
Synthetic Chemistry : Resveratroloside and this compound can be etherified to produce 'stilbenyl-oxyacetamides', useful in scientific research applications (Pozdeeva et al., 2013).
Pharmacokinetics and Pharmacology : The pharmacokinetics of pinostilbene are limited but highly erratic upon oral dosing, indicating the need for further research in this area (Chen et al., 2016).
Antioxidant Properties : Ebenus pinnata extract, containing compounds like ombuoside and this compound, exhibits significant antioxidant activity (Abreu et al., 2007).
Natural Sources and Health Benefits : this compound, a stilbenoid found in Korean pine inner bark, has potential health benefits (Kwon & Bae, 2009).
Anti-inflammatory Activity : Non-prenylated stilbenoids like pinostilbene exhibit anti-inflammatory activity comparable to certain conventional drugs (Lelakova et al., 2019).
Environmental Applications : Coniferous pinus bark powder, containing this compound, can potentially be used as an adsorbent for dye removal from aqueous solutions (Ahmad, 2009).
Biotechnological Production : The enzyme VvROMT has potential for the tailor-made production of pinostilbene, highlighting its health-promoting properties (Herrera et al., 2021).
Reactivity Studies : Resveratrol glycoside derivatives like this compound react with hypochlorites to form various products, an area of interest in organic chemistry (Rogachev et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pinostilbenoside is a natural product of Vitis, Vitaceae . More research is needed to identify the compound’s primary targets and their role.
Mode of Action
It is known that stilbenes, the group of compounds to which this compound belongs, have a wide range of biologically active properties, such as antioxidant, immunomodulatory, anti-inflammatory, and anti-angiogenic effects . .
Biochemical Pathways
Stilbenes, including this compound, are involved in the defense against environmental stresses in plants, including fungal infections and insect attacks . The biosynthesis of stilbenes is well described for those plant species where resveratrol and its derivatives are the predominant stilbenes . .
Result of Action
It is known that stilbenes, including this compound, have a wide range of biologically active properties, such as antioxidant, immunomodulatory, anti-inflammatory, and anti-angiogenic effects . .
Action Environment
In plants, stilbenes, including this compound, are involved in the defense against environmental stresses, including fungal infections and insect attacks . The highest content of stilbenes, including this compound, was detected in the bark collected in spring and winter . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors such as the season.
Análisis Bioquímico
Biochemical Properties
Pinostilbenoside is involved in the defense against environmental stresses in plants, including fungal infections and insect attacks . It interacts with various enzymes and proteins involved in these defense mechanisms. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
As a stilbene, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISUZGWBIPYEJ-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151908 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58762-96-2 | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58762-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of pinostilbenoside are found in Pinus koraiensis and where are they primarily located?
A: Pinus koraiensis contains both glycosylated and methylated forms of this compound, with trans-pinostilbenoside being a prominent form. [, ] Analysis has revealed its presence in various parts of the tree, including the needles, bark, wood, young branches, and strobiles (cones). The highest concentration of this compound, along with other stilbenes, was identified in the bark, particularly during spring and winter. []
Q2: How does the concentration of this compound fluctuate throughout the year in Pinus koraiensis?
A: Research indicates seasonal variations in the levels of this compound within Pinus koraiensis. [] The bark exhibits the highest concentration during spring and winter, reaching up to 54.8 mg/g dry weight. [] This suggests a potential correlation between this compound production and the tree's response to environmental stressors present during these seasons.
Q3: Are there other stilbenes present in Pinus koraiensis besides this compound?
A3: Yes, in addition to this compound, Pinus koraiensis contains several other stilbenes. These include:
Q4: What is the role of stilbene synthase genes in Pinus koraiensis?
A: Stilbene synthase genes play a crucial role in the biosynthesis of stilbenes, including this compound, within Pinus koraiensis. [] Researchers have identified three specific stilbene synthase genes in this species: PkSTS1, PkSTS2, and PkSTS3. [] These genes are expressed in the needles of the tree, and their expression levels vary depending on the season. [] This finding suggests that environmental factors influence stilbene biosynthesis within the pine species.
Q5: What methods are used to isolate and identify this compound and other stilbenes in Pinus koraiensis?
A5: Scientists utilize various techniques for the extraction, isolation, and identification of this compound and other stilbenoids from Pinus koraiensis:
- Extraction: Commonly employed methods include extraction with 95% ethanol followed by fractionation using solvents like n-hexane, dichloromethane, ethyl acetate, and butanol. []
- Isolation: Techniques such as column chromatography, particularly using Sephadex LH-20 or TSK-gel HW-40F, are utilized for isolating specific stilbene glycosides. [, ]
- Identification: Structural characterization is achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


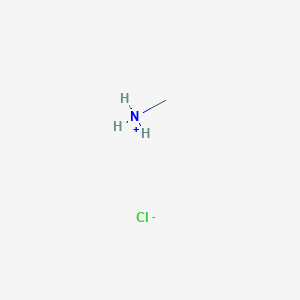

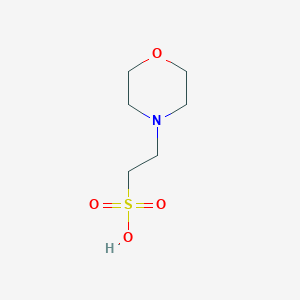

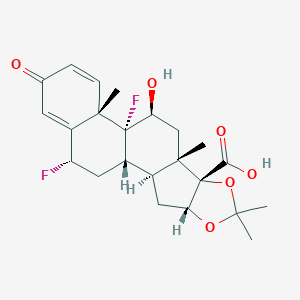
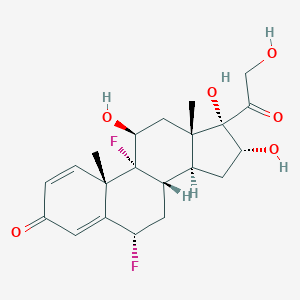
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)
